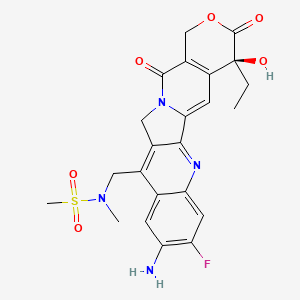

Camptothecin analog-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H23FN4O6S |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

N-[[(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]methyl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C23H23FN4O6S/c1-4-23(31)15-6-19-20-13(9-28(19)21(29)14(15)10-34-22(23)30)12(8-27(2)35(3,32)33)11-5-17(25)16(24)7-18(11)26-20/h5-7,31H,4,8-10,25H2,1-3H3/t23-/m0/s1 |

InChI Key |

ORAQQWSBJJQICA-QHCPKHFHSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Structure-Activity Relationship of Camptothecin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of camptothecin (B557342) analogs, a critical class of anti-cancer agents. Camptothecin, a natural alkaloid isolated from Camptotheca acuminata, inhibits topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. This inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.[1][2] This guide will delve into the critical structural modifications of the camptothecin scaffold and their impact on biological activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Quantitative Structure-Activity Relationship Data

The potency of camptothecin analogs is highly dependent on substitutions on the pentacyclic ring system. The following tables summarize the in vitro cytotoxicity (IC50 values) of various analogs, highlighting the impact of modifications on the A, B, and E rings.

Table 1: Cytotoxicity of 7-Substituted Camptothecin Analogs

Modifications at the 7-position of the B-ring have been extensively explored to improve the potency and pharmacological properties of camptothecin.

| Compound | R7-Substituent | Cell Line | IC50 (µM) | Reference |

| Camptothecin | -H | Various | ~0.1-1 | General |

| SN-38 | -CH2CH3 | Various | ~0.002-0.01 | [3] |

| 7-Butyl-CPT | -(CH2)3CH3 | MCF-7 | 0.025 | [4] |

| 7-Chloromethyl-CPT | -CH2Cl | P388 | 0.06 | [5] |

| 7-Bromomethyl-CPT | -CH2Br | P388 | 0.04 | [5] |

| 7-Ethyl-10-hydroxy-CPT (SN-38) | -CH2CH3 (with 10-OH) | MCF-7/wt | ~0.005 | [3] |

| 7-Butyl-10-amino-CPT | -(CH2)3CH3 (with 10-NH2) | Various | Potent | [4] |

| 7-Butyl-10,11-methylenedioxy-CPT | -(CH2)3CH3 (with 10,11-O-CH2-O-) | MCF-7/wt | 0.002 | [4] |

Note: IC50 values can vary depending on the cell line and assay conditions.

Table 2: Cytotoxicity of A-Ring Substituted Camptothecin Analogs

Substitutions on the A-ring, particularly at positions 9, 10, and 11, significantly influence the anti-tumor activity.

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| Topotecan | 9-CH2N(CH3)2, 10-OH | Various | ~0.01-0.1 | [5] |

| Irinotecan (CPT-11) | 10-[4-(1-piperidino)-1-piperidino]carbonyloxy, 7-CH2CH3 | Various | Prodrug | [5] |

| 9-Nitrocamptothecin | 9-NO2 | Various | ~0.01 | [6] |

| 9-Aminocamptothecin | 9-NH2 | Various | ~0.001-0.01 | [6] |

| 10-Hydroxycamptothecin | 10-OH | Various | ~0.01-0.1 | [6] |

| 10-Methoxycamptothecin | 10-OCH3 | Various | ~0.1 | [4] |

| 10,11-Methylenedioxy-CPT | 10,11-O-CH2-O- | Various | Potent | [4] |

| FL118 | 7-CH2CH2-morpholino, 10,11-methylenedioxy | NCI-H446 | <0.001 | [7] |

Note: Irinotecan is a prodrug that is converted to the active metabolite SN-38.

Experimental Protocols

The evaluation of camptothecin analogs relies on standardized in vitro assays to determine their topoisomerase I inhibitory activity and cytotoxicity.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.[8][9][10][11][12]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Test compounds (dissolved in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture on ice containing 1x Topoisomerase I Reaction Buffer and supercoiled plasmid DNA (e.g., 0.5 µg).

-

Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., camptothecin).

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations: Signaling Pathways and Workflows

Camptothecin's Mechanism of Action

Camptothecin and its analogs exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This leads to single-strand breaks that are converted into double-strand breaks during DNA replication, triggering the DNA damage response pathway and ultimately apoptosis.[2][17][18][19]

Caption: Mechanism of action of camptothecin analogs.

General Workflow for SAR Studies of Camptothecin Analogs

The structure-activity relationship studies of camptothecin analogs typically follow a systematic workflow from chemical synthesis to biological evaluation.

Caption: Workflow for camptothecin analog SAR studies.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of single strand break repair pathways in cellular responses to camptothecin induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scholars@Duke publication: Camptothecin analogs with enhanced activity against human breast cancer cells. I. Correlation of potency with lipophilicity and persistence in the cleavage complex. [scholars.duke.edu]

- 5. Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inspiralis.com [inspiralis.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. cytotoxicity mtt assay: Topics by Science.gov [science.gov]

- 17. Camptothecin enhances the frequency of oligonucleotide-directed gene repair in mammalian cells by inducing DNA damage and activating homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Replication‐mediated DNA damage by camptothecin induces phosphorylation of RPA by DNA‐dependent protein kinase and dissociates RPA:DNA‐PK complexes | The EMBO Journal [link.springer.com]

An In-depth Technical Guide to the Potential Off-Target Effects of Camptothecin Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Camptothecin analog-1" is a hypothetical designation used for illustrative purposes. The data and pathways described herein are based on established research on well-known camptothecin (B557342) (CPT) analogs, such as topotecan (B1662842) and irinotecan (B1672180), and serve as a representative guide to the potential off-target landscape for this class of compounds.

Executive Summary

Camptothecin and its analogs are a critical class of chemotherapeutic agents whose primary mechanism of action is the inhibition of DNA topoisomerase I (Top1).[1][2][3] By stabilizing the Top1-DNA cleavage complex, these drugs impede DNA religation, leading to double-strand breaks during replication and ultimately, apoptosis.[2][4] While highly effective, the clinical utility of CPT analogs is often hampered by dose-limiting toxicities and mechanisms of resistance.[5][6][7] Accumulating evidence suggests that not all biological effects of CPTs are mediated through Top1 inhibition.[1] Certain analogs can exert therapeutic or toxic effects through Top1-independent mechanisms, or "off-target" effects.[1] Understanding this off-target profile is paramount for designing next-generation analogs with improved therapeutic indices and for predicting and managing clinical side effects.[1][8] This guide provides a technical overview of known and potential off-target effects of CPT analogs, details experimental protocols for their identification, and visualizes key pathways and workflows.

Beyond Topoisomerase I: The Off-Target Landscape

While Top1 is the canonical target, the biological activities of CPT analogs can extend to other proteins and pathways. These interactions can be responsible for both unforeseen toxicities and potentially novel therapeutic activities.[1] The search for CPT analogs with reduced Top1 inhibition but potent anticancer activity is an active area of research, predicated on exploiting these off-target mechanisms.[1]

Topoisomerase-Independent Gene Expression Modulation

Studies have demonstrated that CPT analogs like topotecan can alter the expression of numerous genes independently of Top1.[1] This suggests that the drug can interact with components of the transcriptional machinery or other regulatory factors.

-

Impact on HIF-1α Regulation: CPT has been shown to affect the hypoxia-inducible factor 1α (HIF-1α) gene locus. This includes favoring RNA Polymerase II escape from pausing sites, altering histone acetylation, and increasing antisense transcription.[9] These effects on transcription can occur independently of DNA damage caused by replication fork collisions.[9]

-

Induction of Inflammatory Pathways: The analog irinotecan has been observed to activate the NF-κB pathway, leading to the upregulation of various inflammatory cytokines and chemokines, such as CXCLs and interleukins (IL-1a, IL-6, IL-10).[10] This activation may contribute to drug resistance and chemotherapy-related side effects.[10]

Ceramide Production

In activated peripheral blood lymphocytes, CPTs have been shown to induce the rapid production of ceramide, a lipid messenger involved in signaling cascades that can lead to apoptosis.[11] This effect was observed to be independent of the CD95 (Fas) death receptor pathway, suggesting a distinct signaling route for apoptosis induction in these cells.[11]

Quantitative Analysis of Off-Target Effects

To systematically evaluate the off-target profile of a compound like "this compound," a tiered screening approach is often employed. This involves broad profiling against large panels of proteins followed by validation of putative hits.

Kinase Profiling

Given that kinases are a large and functionally diverse protein family, they represent a common source of off-target interactions for many drugs.[12] Kinase profiling assays are used to assess the inhibitory activity of a compound against a broad panel of kinases.

Table 1: Hypothetical Kinase Inhibition Profile for this compound

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) | On-Target/Off-Target |

| Topoisomerase I (On-Target Control) | 98% | 0.05 | On-Target |

| Kinase A | 85% | 1.2 | Potential Off-Target |

| Kinase B | 62% | 9.8 | Potential Off-Target |

| Kinase C | 15% | > 50 | Negligible |

| Kinase D | 8% | > 50 | Negligible |

Data is hypothetical and for illustrative purposes.

Proteome-Wide Target Engagement

Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the assessment of drug-target engagement within the complex environment of an intact cell.[13][14][15] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][15]

Table 2: Hypothetical CETSA Hits for this compound

| Protein Hit | Function | Thermal Shift (ΔTagg) @ 10 µM | Validation Status |

| Protein X | Transcription Factor | + 4.2°C | Validated |

| Protein Y | Metabolic Enzyme | + 2.5°C | Validated |

| Protein Z | Structural Component | + 0.5°C | Not significant |

Data is hypothetical and for illustrative purposes. ΔTagg represents the change in the aggregation temperature of the protein upon drug treatment.

Experimental Protocols

Identifying off-target effects requires robust and validated experimental methodologies.[16][17][18] Below are detailed protocols for key assays.

Protocol: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a panel of kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[19][20]

-

Compound Preparation: Dissolve "this compound" in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions to be used for IC50 determination.

-

Assay Plate Setup: Use a 384-well plate format.[20] Dispense 1 µL of the compound dilution or vehicle (DMSO) into the appropriate wells.

-

Kinase Reaction:

-

Prepare a working stock of each kinase from the panel in the appropriate reaction buffer.

-

Add 2 µL of the Kinase Working Stock to each well.

-

Prepare a working stock of the corresponding substrate and ATP.

-

Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock to each well.[20]

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[20]

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal is inversely correlated with kinase activity.

-

Analysis: Calculate the percent inhibition relative to vehicle controls. For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA method to identify protein targets that are stabilized by compound binding in intact cells.[13][14][21]

-

Cell Treatment: Culture cells (e.g., A549) to ~80% confluency. Treat the cells with "this compound" (e.g., 10 µM) or vehicle (DMSO) and incubate for 1 hour at 37°C to allow for compound uptake.[13]

-

Heat Challenge:

-

Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 45°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]

-

-

Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

-

Fractionation: Separate the soluble fraction (supernatant) from the aggregated protein fraction (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

-

Protein Analysis:

-

Carefully collect the supernatant.

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

-

Western Blotting:

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[13]

-

Incubate with a primary antibody against a protein of interest overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[13]

-

Detect the signal using an ECL substrate.

-

-

Data Analysis: Quantify the band intensities. Plot the soluble protein fraction against temperature to generate melting curves. A shift in the curve to a higher temperature in the drug-treated sample indicates target stabilization.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagram illustrates a hypothetical off-target signaling pathway for "this compound," where it inhibits "Kinase A," leading to downstream effects on a transcription factor.

Caption: Hypothetical inhibition of the Kinase A pathway by this compound.

Experimental Workflows

The diagram below outlines the logical workflow for identifying and validating potential off-target effects.

Caption: A typical experimental workflow for off-target screening and validation.

Conclusion and Future Directions

The therapeutic action and toxicity profile of any camptothecin analog is a composite of its on-target Top1 inhibition and its array of off-target interactions. A thorough characterization of these off-target effects is not merely an academic exercise but a crucial step in the drug development pipeline.[8][22] By employing systematic screening cascades involving kinase profiling, proteomics, and cellular assays, researchers can build a comprehensive safety and activity profile. This knowledge enables the rational design of safer, more effective CPT analogs and informs clinical strategies to mitigate adverse events, ultimately working towards a new generation of CPT-based therapies with an enhanced therapeutic window.[1]

References

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 9. DNA topoisomerase I inhibition by camptothecin induces escape of RNA polymerase II from promoter-proximal pause site, antisense transcription and histone acetylation at the human HIF-1α gene locus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming Irinotecan Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The topoisomerase inhibitors camptothecin and etoposide induce a CD95-independent apoptosis of activated peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 22. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies of Camptothecin Analog-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin (B557342) (CPT), a pentacyclic quinoline (B57606) alkaloid isolated from the bark of Camptotheca acuminata, and its analogs are a significant class of anticancer agents.[1][] Their primary mechanism of action involves the inhibition of DNA topoisomerase I (Top1), an essential enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination.[3][4] By stabilizing the Top1-DNA cleavage complex, camptothecin analogs lead to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[1][][3][4] This document provides detailed protocols for the in vitro evaluation of "Camptothecin analog-1," a representative novel camptothecin derivative, in cancer cell lines.

Mechanism of Action and Signaling Pathway

Camptothecin and its analogs function by binding to the covalent binary complex of Top1 and DNA.[1][5] This binding event prevents the re-ligation of the single-strand break created by Top1.[][5] The collision of the replication fork with this stabilized ternary complex (Top1-DNA-CPT analog) results in irreversible double-strand DNA breaks.[1][3] This DNA damage activates a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest, typically at the S or G2/M phase, and ultimately, apoptosis.[]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are cell line-dependent. Researchers should determine the IC50 values for their specific cell lines of interest.

| Cell Line | Cancer Type | IC50 of this compound (nM) |

| e.g., MCF-7 | Breast Cancer | [Enter Experimental Value] |

| e.g., HCT116 | Colon Cancer | [Enter Experimental Value] |

| e.g., A549 | Lung Cancer | [Enter Experimental Value] |

| e.g., HeLa | Cervical Cancer | [Enter Experimental Value] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO).[4]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[4]

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour of staining.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Caption: In vitro workflow for this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of novel camptothecin analogs like "this compound." By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its potential as an anticancer agent and elucidate its cellular mechanisms of action. Consistent and rigorous application of these methodologies is crucial for generating reliable and reproducible data in the drug development process.

References

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for High-Throughput Screening of Camptothecin Analog-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin (B557342) and its analogs are a critical class of anti-cancer agents that primarily function by inhibiting DNA topoisomerase I (Top1).[1][2] Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[3] Camptothecin analogs, such as Camptothecin analog-1, exert their cytotoxic effects by stabilizing the covalent complex between Top1 and DNA.[2][4] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks, which subsequently triggers cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of this compound to identify and characterize its potential as a Topoisomerase I inhibitor.

Mechanism of Action

This compound, like other camptothecin derivatives, targets the Top1-DNA complex. The drug intercalates at the DNA cleavage site, effectively trapping the enzyme on the DNA.[4] This action converts the transient single-strand break into a permanent DNA lesion. When a replication fork encounters this stabilized complex, it leads to a double-strand break, a highly cytotoxic event that can initiate the apoptotic cascade.[1] The S-phase of the cell cycle is when cells are most vulnerable to the effects of camptothecin analogs due to active DNA replication.[1]

Data Presentation

The following tables summarize representative quantitative data for this compound in various high-throughput screening assays. Please note that this data is illustrative and intended to represent typical results for a potent Camptothecin analog.

Table 1: In Vitro Topoisomerase I Inhibition

| Compound | Assay Type | Target | IC50 (nM) |

| This compound | DNA Relaxation | Human Top1 | 50 |

| Camptothecin (Control) | DNA Relaxation | Human Top1 | 80 |

Table 2: Cell-Based Cytotoxicity Assay

| Cell Line | Cancer Type | This compound IC50 (nM) | Camptothecin (Control) IC50 (nM) |

| HCT-116 | Colon Carcinoma | 15 | 25 |

| MCF-7 | Breast Adenocarcinoma | 20 | 35 |

| A549 | Lung Carcinoma | 30 | 50 |

| HeLa | Cervical Cancer | 22 | 40 |

Experimental Protocols

Protocol 1: High-Throughput Biochemical DNA Relaxation Assay

This assay measures the inhibition of Topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 1 mM DTT

-

This compound and control compounds (e.g., Camptothecin)

-

DNA intercalating dye (e.g., PicoGreen)

-

384-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.

-

Dispense the reaction mixture into 384-well plates.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Initiate the reaction by adding purified human Topoisomerase I to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1% SDS).

-

Add the DNA intercalating dye to each well and incubate in the dark for 5 minutes.

-

Measure the fluorescence intensity using a plate reader (Excitation: 480 nm, Emission: 520 nm). A decrease in fluorescence indicates DNA relaxation.

Protocol 2: High-Throughput Cell-Based Cytotoxicity Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

This compound and control compounds

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

384-well clear-bottom white microplates

-

Luminometer

Procedure:

-

Seed cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. A decrease in luminescence is indicative of cell death.

Visualizations

Caption: Mechanism of action of this compound.

Caption: High-throughput screening workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Camptothecin Analog-1 in Combination Chemotherapy

Disclaimer: No publicly available research data currently exists for "Camptothecin analog-1" in combination with other chemotherapy agents. The following application notes and protocols are provided as a generalized guide for researchers and drug development professionals. The data, experimental procedures, and conceptual frameworks are based on established knowledge of well-characterized camptothecin (B557342) analogs, such as irinotecan (B1672180) and topotecan (B1662842), in combination with other standard chemotherapeutic drugs. These protocols are intended to serve as a starting point for the preclinical evaluation of "this compound" in combination therapies.

Introduction

Camptothecin and its analogs are a class of potent anti-cancer agents that function by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, these drugs lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1][2] "this compound" is a novel derivative with the molecular formula C₂₃H₂₃FN₄O₆S. Its unique structural modifications, particularly in the E-ring, are designed to enhance stability and biological activity.

Combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Combining a topoisomerase I inhibitor like a camptothecin analog with agents that have different mechanisms of action—such as DNA cross-linking agents (e.g., cisplatin) or antimetabolites (e.g., 5-fluorouracil)—can lead to synergistic anti-tumor effects.[3][4] This document provides a framework for the preclinical evaluation of "this compound" in combination with other cytotoxic agents.

Data Presentation: Representative Preclinical Data of Camptothecin Analogs in Combination Therapy

The following tables summarize representative quantitative data from preclinical studies of well-known camptothecin analogs in combination with other chemotherapy agents. These values can serve as a benchmark for evaluating the potential synergy of "this compound" combinations.

Table 1: In Vitro Cytotoxicity of Irinotecan in Combination with Cisplatin (B142131)

| Cell Line | Cancer Type | Irinotecan IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Combination Index (CI)* | Reference |

| LNCaP | Prostate Cancer | Not Specified | Not Specified | 0.2 | [5] |

| H69 | Small Cell Lung Cancer | Not Specified | Not Specified | Synergistic at 7:1 ratio | [1][6] |

| Panel of 20 Human Tumor Cell Lines | Various | Ratio-dependent | Ratio-dependent | Synergy at ratios <1:2 and >4:1 | [1][7] |

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vitro Cytotoxicity of Topotecan in Combination with Other Agents

| Cell Line | Cancer Type | Combination Agent | Topotecan IC₅₀ | Combination Agent IC₅₀ | Combination Effect | Reference |

| HCT8 | Ileocecal Adenocarcinoma | 5-Fluorouracil (B62378) | Not Specified | Not Specified | Less than additive | [8] |

| A549 | Non-Small-Cell Lung Carcinoma | Melphalan | Not Specified | Not Specified | Synergy at high cytotoxicity | [8] |

| NCI-H82ras(H) | Lung Cancer | Cisplatin | Not Specified | Not Specified | Synergy | [8] |

| Ovarian/Colorectal Cancer Cells | Ovarian/Colorectal | Oxaliplatin (B1677828) | Not Specified | Not Specified | Supra-additive | [9] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of "this compound" in combination with other chemotherapy agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cell viability and calculating the IC₅₀ values for "this compound" and a combination agent, alone and in combination.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

"this compound"

-

Combination chemotherapy agent

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO (Dimethyl sulfoxide)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[11][12]

-

Drug Treatment:

-

Prepare serial dilutions of "this compound" and the combination agent in complete medium at 2x the final concentration.

-

For combination studies, prepare solutions with a fixed ratio of the two drugs (e.g., based on their individual IC₅₀ values).

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

-

Incubate for 48-72 hours.[13]

-

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.[13][14]

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Determine the IC₅₀ values for each drug alone and in combination using dose-response curve fitting software.

-

Calculate the Combination Index (CI) using the Chou-Talay method to determine synergy, additivity, or antagonism.[8]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

"this compound" and combination agent

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[15]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with "this compound", the combination agent, or the combination at specified concentrations for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Staining:

-

Wash the cells twice with cold PBS and centrifuge at low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.[16]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.[18]

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

-

Analyze the dot plot to differentiate cell populations:

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell line of interest

-

"this compound" and combination agent

-

Cold 70% ethanol[19]

-

PBS

-

PI staining solution (containing PI and RNase A)[20]

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest at least 1 x 10⁶ cells.

-

Cell Fixation:

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[21]

-

Incubate at -20°C for at least 2 hours.[21]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle based on DNA content (fluorescence intensity).[19]

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of combination therapy in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)[23]

-

Cancer cell line of interest

-

Matrigel (optional)

-

Calipers for tumor measurement

-

"this compound" and combination agent formulations and vehicles

Procedure:

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring:

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, "this compound" alone, combination agent alone, and combination therapy).

-

Administer the drugs according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal, oral).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting).

-

Visualizations

Caption: Workflow for in vitro evaluation of combination therapy.

Caption: Synergistic induction of DNA damage and apoptosis.

References

- 1. Drug ratio-dependent antitumor activity of irinotecan and cisplatin combinations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Cytotoxicity of Irinotecan and Cisplatin in Dual-Drug PSMA-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of sequential administration of topotecan and 5-fluorouracil in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic cytotoxicity of irinotecan and cisplatin in dual-drug targeted polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic effects of topotecan combined with various anticancer agents in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical and phase I study of oxaliplatin and topotecan in combination in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchhub.com [researchhub.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. kumc.edu [kumc.edu]

- 17. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 23. benchchem.com [benchchem.com]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application of ZD06519, a Novel Camptothecin Analog, in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides detailed protocols and data for the application of the novel camptothecin (B557342) analog, ZD06519, in xenograft mouse models. ZD06519 is a potent topoisomerase I inhibitor designed for use as a payload in antibody-drug conjugates (ADCs).[1][2][3] The information presented here is derived from preclinical studies evaluating the efficacy of ZD06519-ADCs in various cancer models.

The primary mechanism of action for camptothecin and its analogs is the inhibition of DNA topoisomerase I. By binding to the enzyme-DNA complex, these molecules prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis, particularly in rapidly dividing cancer cells.[1][2] ZD06519 has been specifically developed to have favorable properties as an ADC payload, including moderate potency, low hydrophobicity, and strong bystander activity.[1][2]

In xenograft studies, ZD06519, when conjugated to different antibodies, has demonstrated significant antitumor activity in multiple cell line-derived xenograft (CDX) models.[1][2] The data presented herein supports the use of ZD06519-ADCs as a promising therapeutic strategy for various cancers.

Signaling Pathway

The antitumor activity of camptothecin analogs like ZD06519 is initiated by their interaction with the Topoisomerase I (Top1)-DNA cleavage complex. This interaction stabilizes the complex, preventing the re-ligation of the single-strand DNA break. The collision of the replication fork with this stabilized complex during the S-phase of the cell cycle leads to double-strand breaks, which, if not repaired, trigger apoptotic cell death.

References

Troubleshooting & Optimization

"Camptothecin analog-1" unexpected toxicity in animal studies

Disclaimer: "Camptothecin Analog-1" is a placeholder name for the purposes of this guide. The following information is based on the well-documented toxicities of established camptothecin (B557342) analogs, such as topotecan (B1662842) and irinotecan (B1672180), and is intended to serve as a general resource for researchers working with this class of compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected toxicity observed during animal studies with camptothecin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected toxicities observed with camptothecin analogs in animal studies?

A1: The most frequently encountered dose-limiting toxicities affect rapidly dividing tissues.[1] These primarily include:

-

Hematological Toxicity: Bone marrow suppression is a major side effect, leading to conditions like neutropenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia.[2] Neutropenia is often the predominant toxicity in initial studies.[3]

-

Gastrointestinal (GI) Toxicity: This is another very common side effect, manifesting as severe and sometimes life-threatening diarrhea.[2] Nausea and vomiting are also frequently observed.[2][4] The GI side effects of irinotecan, for example, can be divided into an early and a late syndrome.[5]

Q2: What is the underlying mechanism for camptothecin analog-induced toxicity?

A2: Camptothecin and its analogs function by inhibiting the nuclear enzyme DNA topoisomerase I (Topo I).[6] They bind to the complex formed between Topo I and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[6][7] When a DNA replication fork collides with this stabilized complex during the S-phase of the cell cycle, it leads to the formation of irreversible double-strand breaks.[6][7] This DNA damage ultimately triggers apoptosis (programmed cell death).[8] This mechanism is what makes them effective against cancer cells but also causes toxicity in healthy, rapidly proliferating cells, such as those in the bone marrow and intestinal lining.[9]

Q3: Why is severe, delayed-onset diarrhea a specific problem with certain analogs like irinotecan?

A3: Delayed-onset diarrhea, particularly associated with irinotecan, is a complex issue involving the drug's metabolism and the gut microbiome.[5][10] Irinotecan is a prodrug that is converted in the liver to its active, more potent metabolite, SN-38. SN-38 is then detoxified by glucuronidation (attachment of a glucuronic acid molecule) to form inactive SN-38G, which is excreted into the intestine via bile.[11] However, certain bacteria within the gut produce β-glucuronidase enzymes that can cleave the glucuronic acid from SN-38G, reactivating it to SN-38 directly in the intestinal lumen.[11] This localized high concentration of the active metabolite is believed to cause direct damage to the intestinal mucosa, leading to severe diarrhea.[10][11]

Q4: My toxicity results in mice are much lower than expected. Why might this be?

A4: Significant interspecies differences in sensitivity to camptothecins have been documented. Studies have shown that murine (mouse) hematopoietic progenitor cells are substantially more resistant to the toxic effects of camptothecins compared to human or canine cells.[1] For example, the IC90 values (the concentration required to inhibit 90% of cell colony formation) for topotecan were found to be 10-fold higher in murine cells than in human cells.[1] This differential sensitivity can explain why curative doses in mouse xenograft models may not be achievable in human clinical trials due to dose-limiting toxicity.[1] Therefore, rat models, which can be more sensitive, are sometimes considered for better mimicking GI toxicity in humans.[12]

Troubleshooting Guides

Issue 1: Unexpected High Mortality and Severe Weight Loss

Animals are experiencing rapid weight loss (>20%) and mortality, even at doses predicted to be safe from in vitro data.

| Possible Cause | Troubleshooting Step | Rationale |

| Severe Gastrointestinal Toxicity | 1. Monitor animals closely for signs of diarrhea (soiled bedding, perianal staining) and dehydration. 2. Implement a clinical scoring system for GI toxicity.[13] 3. Perform necropsy on deceased animals, with a focus on histopathological examination of the jejunum, ileum, and colon.[10] | Severe, unmanaged diarrhea is a primary cause of mortality with camptothecin analogs, leading to dehydration and electrolyte imbalance.[2][5] |

| Profound Myelosuppression | 1. Conduct complete blood counts (CBCs) at baseline and regular intervals post-treatment (e.g., days 5, 8, 15). 2. Pay close attention to neutrophil and platelet nadirs (lowest counts).[3][4] | Severe neutropenia can lead to life-threatening opportunistic infections, while thrombocytopenia increases the risk of spontaneous bleeding.[2] |

| Incorrect Dosing or Formulation | 1. Re-verify all dose calculations, including conversions from mg/m² to mg/kg if applicable. 2. Confirm the stability and solubility of the drug in the chosen vehicle. Camptothecins are known for their poor solubility and the equilibrium between the active lactone and inactive carboxylate forms.[8][14] | The active lactone form of camptothecins is unstable at physiological pH and can hydrolyze to the inactive, but potentially toxic, carboxylate form.[8] Formulation issues can lead to unpredictable exposure. |

| Animal Model Sensitivity | 1. Review literature for the specific strain and species being used. F344 rats, for instance, have been shown to be a reproducible model for irinotecan-induced diarrhea.[12] 2. Consider a dose de-escalation study to find the maximum tolerated dose (MTD) in your specific model. | As noted in the FAQs, species and even strain differences in drug metabolism and sensitivity can be significant.[1] |

Issue 2: High Variability in Toxicity Between Animals

Within the same dose group, some animals show severe toxicity while others appear unaffected.

| Possible Cause | Troubleshooting Step | Rationale |

| Inconsistent Drug Administration | 1. Refine administration technique (e.g., intravenous, intraperitoneal, oral gavage) to ensure consistent delivery. 2. For oral dosing, ensure the entire dose is administered and not regurgitated. | Inconsistent administration can lead to significant differences in drug exposure (AUC) between animals.[8] |

| Pharmacokinetic Variability | 1. Conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations of the parent drug and any active metabolites. 2. Correlate drug exposure (AUC) with toxicity endpoints. | Pharmacokinetic parameters can vary greatly between individual animals, and drug exposure levels often correlate with the severity of toxicities like leukopenia and diarrhea.[15] |

| Differences in Gut Microbiome | 1. Ensure all animals are sourced from the same vendor and housed under identical conditions to minimize microbiome variability. 2. Consider co-housing animals for a period before the study begins. | For drugs like irinotecan, the composition of the gut microbiota can significantly impact the reactivation of metabolites and subsequent GI toxicity.[10][11] |

Quantitative Toxicity Data

Note: This data is compiled from studies on various camptothecin analogs (Irinotecan, Topotecan) and should be used as a general reference.

Table 1: Interspecies Myeloid Progenitor Sensitivity to Camptothecins (In Vitro)

| Compound | Species | IC90 (Inhibitory Concentration, 90%) | Fold Difference (Murine vs. Human) |

| Topotecan (TPT) | Human | (Reference Value) | - |

| Murine | (Reference Value) x 10 | 10x higher | |

| Canine | ≤ Human Value | ≤1 | |

| 9-aminocamptothecin (B1664879) (9AC) | Human | (Reference Value) | - |

| Murine | (Reference Value) x 21 | 21x higher | |

| Canine | ≤ Human Value | ≤1 | |

| Data adapted from Erickson-Miller et al.[1] |

Table 2: Example In Vivo Dosing and Toxicity in Rodent Models

| Analog | Species/Strain | Dose & Schedule | Key Toxicity Observed | Reference |

| Irinotecan | F344 Rats | 170 mg/kg, i.p., 2 consecutive days | Late-onset diarrhea (days 4-7), GI toxicity score 1-3. | [13] |

| Irinotecan | Holoxenic (conventional) Mice | 60-80 mg/kg/4 days, i.p. | Lethal Dose (LD) range, severe intestinal damage. | [10] |

| Irinotecan | Germ-free Mice | ≥150 mg/kg/4 days, i.p. | Lethal Dose (LD) range, significantly less intestinal damage. | [10] |

| Topotecan | Mice with NCI-H460 xenografts | 15 mg/kg, oral, 4 doses every 4 days | No toxicity observed, 98% tumor growth inhibition. | [8] |

| Topotecan | Mice with NCI-H460 xenografts | 15 mg/kg, i.v., 4 doses every 4 days | Lethal toxicity in 1 of 4 mice, 93% tumor growth inhibition. | [8] |

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[16]

-

Drug Treatment: Prepare serial dilutions of the camptothecin analog in the appropriate culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[16]

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Subacute In Vivo Toxicity Assessment

Objective: To evaluate the systemic toxicity of this compound in rodents over a multi-day dosing schedule.

Methodology:

-

Animal Model: Use healthy, age-matched animals (e.g., 6-8 week old C57BL/6 mice or F344 rats). Acclimate animals for at least one week before the study.

-

Dosing: Administer the compound via the intended clinical route (e.g., i.v., i.p., p.o.) for a set number of days (e.g., 5 consecutive days or once weekly for 4 weeks).[17] Include a vehicle control group.

-

Clinical Observations: Record clinical signs of toxicity, morbidity, and mortality daily.[17] This includes changes in posture, activity, fur texture, and signs of pain or distress.

-

Body Weight: Weigh each animal at baseline and at least three times per week throughout the study.[17]

-

Hematology: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points post-treatment to perform a complete blood count (CBC) with differential.

-

Serum Biochemistry: At the terminal endpoint, collect blood for serum biochemistry analysis to assess liver (ALT, AST) and kidney (BUN, creatinine) function.[2]

-

Necropsy and Histopathology: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, GI tract, bone marrow) and fix them in 10% neutral buffered formalin for histopathological examination.

Visualizations and Diagrams

Caption: Mechanism of camptothecin analog-induced toxicity in rapidly dividing cells.

Caption: Troubleshooting workflow for investigating unexpected animal mortality.

References

- 1. Differential toxicity of camptothecin, topotecan and 9-aminocamptothecin to human, canine, and murine myeloid progenitors (CFU-GM) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the side effects of Camptothecin? [synapse.patsnap.com]

- 3. Clinical Guidelines for Managing Topotecan-Related Hematologic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Camptothecin analogues: studies from the Johns Hopkins Oncology Center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. The current status of camptothecin analogues as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Camptothecin - Wikipedia [en.wikipedia.org]

- 8. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal microflora and digestive toxicity of irinotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opioid-induced microbial dysbiosis disrupts irinotecan (CPT-11) metabolism and increases gastrointestinal toxicity in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I and pharmacologic studies of the camptothecin analog irinotecan administered every 3 weeks in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

Technical Support Center: Improving the Bioavailability of Camptothecin Analog-1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of "Camptothecin analog-1."

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the bioavailability of Camptothecin (B557342) analog-1?

A1: The bioavailability of camptothecin and its analogs is primarily hindered by three main factors:

-

Poor Aqueous Solubility: Camptothecins are inherently lipophilic and have a planar polycyclic ring structure, which limits their dissolution in aqueous solutions and subsequently their absorption.[1][2][3]

-

Lactone Ring Instability: The active form of camptothecin analogs possesses an α-hydroxy-lactone E-ring, which is crucial for its anti-cancer activity.[4] This ring is susceptible to a pH-dependent reversible hydrolysis.[4][5] At physiological pH (around 7.4), the equilibrium shifts towards the inactive, open-ring carboxylate form.[4][5] In human plasma, as much as 90% of the drug can be in the inactive carboxylate form due to binding with human serum albumin (HSA).[4][5]

-

Efflux by Transporter Proteins: Camptothecin analogs can be substrates for efflux pumps like P-glycoprotein (P-gp/ABCB1) and multidrug resistance protein 2 (MRP2/ABCC2).[6][7] These transporters are present in various tissues, including the intestine, and actively pump the drug out of cells, reducing its intracellular concentration and overall absorption.[6]

Q2: What are the main strategies to improve the bioavailability of this compound?

A2: Several strategies are employed to overcome the challenges associated with camptothecin analog bioavailability:

-

Nanotechnology-Based Drug Delivery Systems: Encapsulating the analog in nanoparticles such as liposomes, polymeric nanoparticles, and micelles can protect the lactone ring from hydrolysis, improve solubility, and facilitate targeted delivery to tumor tissues.[1][8][9][10]

-

Prodrug Formulations: Chemical modification of the camptothecin analog to create a prodrug can enhance its stability and solubility.[11][12][13][14] These prodrugs are designed to be converted into the active drug form at the target site.[11][12]

-

Chemical Modifications and Formulation with Excipients: This includes the use of co-solvents (e.g., DMSO, PEG), complexation with cyclodextrins to enhance solubility, and the creation of solid dispersions.[2][15]

-

Co-administration with Efflux Pump Inhibitors: The use of P-glycoprotein inhibitors can block the efflux of the camptothecin analog, thereby increasing its intracellular concentration and absorption.[6]

Q3: How does pH affect the stability and activity of this compound during in vitro experiments?

A3: The pH of the experimental environment is critical. In standard cell culture media (pH ~7.4), a significant portion of the active lactone form will hydrolyze to the inactive carboxylate form.[4] This can lead to inconsistent results, such as variable IC50 values in cytotoxicity assays.[4][16] To maintain the active form, it is recommended to prepare stock solutions in DMSO and make final dilutions in a slightly acidic buffer (pH 5-6) immediately before adding to the cell culture.[4]

Q4: My this compound shows good in vitro activity but poor in vivo efficacy. What could be the cause?

A4: This discrepancy is often due to the poor pharmacokinetic properties of the analog in vivo. While it may be effective in a controlled in vitro environment, once administered in vivo, it faces challenges such as poor solubility in physiological fluids, rapid hydrolysis of the lactone ring to the inactive form, and rapid clearance.[17][18] Nanoparticle encapsulation or prodrug strategies can help bridge this gap by improving the drug's stability and circulation time in the body.[8][11][19]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity assays.

-

Possible Cause: Hydrolysis of the active lactone ring in the culture medium during incubation.[4][16]

-

Troubleshooting Steps:

-

Prepare fresh working solutions of this compound immediately before each experiment.[16]

-

Prepare stock solutions in DMSO and dilute them into a slightly acidic buffer (pH 5-6) right before adding them to the culture medium.[4]

-

Minimize the time between drug dilution and its addition to the cells.[4]

-

Consider a shorter incubation time for the assay if compatible with your experimental design.

-

Issue 2: Low oral bioavailability in animal studies.

-

Possible Cause 1: Poor dissolution of the compound in the gastrointestinal tract.

-

Troubleshooting Steps:

-

Formulate the analog with solubility enhancers like cyclodextrins or as a solid dispersion.[2][15] A study on a camptothecin analog, FLQY2, showed a 12.3-fold increase in oral bioavailability when formulated as a solid dispersion with Soluplus®.[15]

-

Reduce the particle size of the drug powder to increase the surface area for dissolution.

-

-

Possible Cause 2: Efflux by P-glycoprotein in the intestinal epithelium.[6]

-

Troubleshooting Steps:

Issue 3: Rapid disappearance of the lactone peak during HPLC analysis.

-

Possible Cause: The pH of the sample and/or mobile phase is neutral or basic, leading to rapid hydrolysis.[4]

-

Troubleshooting Steps:

-

Ensure all buffers and solvents used for sample preparation and in the autosampler are acidic (pH 3-5).[4]

-

Keep samples on ice during preparation and use a cooled autosampler (e.g., 4°C) for HPLC analysis.[4]

-

The mobile phase for HPLC should also be acidic to maintain the stability of the lactone ring during the run.

-

Data Presentation

Table 1: Enhancement of Camptothecin Analog Bioavailability Using Different Formulation Strategies.

| Camptothecin Analog | Formulation Strategy | Fold Increase in Bioavailability (Oral) | Key Findings | Reference |

| 9-Aminocamptothecin (B1664879) | Polyethylene glycol (PEG) 1000 capsules | 48.6 +/- 17.6% (absolute bioavailability) | Enabled significant systemic exposure for chronic oral treatment. | [20] |

| FLQY2 | Solid dispersion with Soluplus® | 12.3-fold | Improved solubility and oral bioavailability, leading to enhanced tumor growth inhibition. | [15] |

| SN-38 (7-ethyl-10-hydroxycamptothecin) | PLGA-PEG-folate nanoparticles | Not specified (enhanced anti-tumor activity) | Demonstrated significant anticancer activity in a colon tumor model. | [8] |

| Topotecan | Co-administration with GF120918 (P-gp/BCRP inhibitor) | Increased oral bioavailability | Inhibition of efflux transporters is a viable strategy to improve systemic exposure. | [21] |

Table 2: Solubility Enhancement of Camptothecin Analogs.

| Camptothecin Analog | Solubilization Method | Fold Increase in Solubility | Solvent/Medium | Reference |

| Camptothecin | Water-soluble pillar[22]arene (WP6) | 380-fold | Aqueous solution | [23][24] |

| 10-Hydroxycamptothecin (B1684218) | Water-soluble pillar[22]arene (WP6) | 40-fold | Aqueous solution | [23][24] |

| 10-Hydroxycamptothecin | Tromethamine in dehydrated alcohol | Not specified (clear solution) | Dehydrated alcohol | [25] |

| 9-Methoxycamptothecin | 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline | Not specified (clear solution) | Saline with 10% DMSO | [2] |

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound for Improved Oral Bioavailability

-

Objective: To prepare a solid dispersion of "this compound" with a suitable carrier to enhance its solubility and oral absorption.[15]

-

Materials:

-

This compound

-

Carrier (e.g., Soluplus®, PVP, PEG)

-

Organic solvent (e.g., methanol, ethanol, dichloromethane)

-

Rotary evaporator

-

Vacuum oven

-

-

Methodology:

-

Dissolve both the this compound and the carrier in the organic solvent at a predetermined ratio.

-

The solvent is then removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

-

A thin film of the solid dispersion will be formed on the inner wall of the flask.

-

The film is further dried in a vacuum oven for 24-48 hours to remove any residual solvent.

-

The dried solid dispersion is then collected and can be characterized for its physicochemical properties and used for in vivo studies.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic parameters and oral bioavailability of a novel formulation of this compound.[26]

-

Materials:

-

Rodents (e.g., rats, mice)

-

This compound formulation (oral)

-

This compound solution (intravenous)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

HPLC system for drug quantification

-

-

Methodology:

-

Animal Acclimatization and Fasting: Acclimate animals for at least one week and fast them overnight before the experiment, with free access to water.[26]

-

Dosing:

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

-

Visualizations

Caption: Logical relationships between bioavailability challenges and improvement strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Membrane transport of camptothecin: facilitation by human P-glycoprotein (ABCB1) and multidrug resistance protein 2 (ABCC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential cytotoxicity of clinically important camptothecin derivatives in P-glycoprotein-overexpressing cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Camptothecin-based nanodrug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. db.cngb.org [db.cngb.org]

- 12. tandfonline.com [tandfonline.com]

- 13. The Self-Assembling Camptothecin-Tocopherol Prodrug: An Effective Approach for Formulating Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of a camptothecin analog FLQY2 self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Macromolecular and nanotechnological modification of camptothecin and its analogs to improve the efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and bioavailability of oral 9-aminocamptothecin capsules in adult patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. CN101106995B - Pharmaceutical formulation for increasing solubility of 10-hydroxycamptothecin compounds in non-aqueous polar solvents - Google Patents [patents.google.com]

- 26. benchchem.com [benchchem.com]

Technical Support Center: Overcoming Poor Aqueous Solubility of "Camptothecin analog-1"

Disclaimer: "Camptothecin analog-1" is a fictional compound. The following technical support information is based on established scientific literature and data for well-known camptothecin (B557342) analogs such as camptothecin, topotecan, and irinotecan, which exhibit similar challenges with aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my "this compound" precipitate when I add it to my aqueous buffer or cell culture medium?

A1: "this compound," like other camptothecin derivatives, is a hydrophobic molecule with a planar, polycyclic ring structure. This inherent lipophilicity limits its ability to form favorable interactions with water molecules, leading to poor aqueous solubility. Furthermore, the active form of the molecule contains a lactone ring that is susceptible to hydrolysis at physiological pH (around 7.4), converting it to a more water-soluble but inactive carboxylate form.[1] The less soluble, active lactone form is prone to precipitation in aqueous environments.[2]

Q2: What is the significance of the lactone ring in "this compound" and how does pH affect its stability?

A2: The closed α-hydroxy-lactone E-ring is essential for the anti-tumor activity of camptothecin analogs.[1] This structure is required to bind to and stabilize the covalent complex between DNA and topoisomerase I, which ultimately leads to cancer cell death.[1][3] The stability of this critical lactone ring is highly dependent on pH.[1][4] In acidic conditions (pH < 7.0), the equilibrium favors the closed, active lactone form.[1] At physiological pH (~7.4) and in basic conditions, the ring undergoes reversible hydrolysis to the open, inactive carboxylate form.[1][5]